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MPN-SAF TSS Assessment Protocol

The MPN-SAF TSS is a validated, patient-centric instrument designed to quantify the burden of symptoms
in MPNs. Its application is critical for evaluating the effectiveness of therapies like Gandotinib in clinical

trials and practice.

¢ Instrument Composition: The MPN-SAF TSS is an abbreviated 10-item instrument derived from
longer, validated questionnaires [1]. It assesses the following symptoms over the prior period:
o Fatigue
o Concentration problems
o Early satiety
o Inactivity
o Night sweats
o ltching (Pruritus)
o Bone pain
o Abdominal discomfort
o Weight loss
o Fever [2] [1]
e Scoring System: For each symptom, patients score their severity on a scale from 0 (absent or as
good as it can be) to 10 (worst imaginable or as bad as it can be) [2] [1].
e Total Score Calculation: The MPN-SAF TSS is computed as the average of the scores from the 10
items, multiplied by 10. This yields a total score ranging from 0 to 100, with higher scores indicating
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a greater symptom burden [1]. The score can be calculated if a patient has completed at least 6 of the
10 items.

¢ Clinical Interpretation: A score of 24 on an individual symptom is generally considered "clinically
deficient" and meaningful. Symptoms are often categorized as "moderate" (scores 4-6) or "severe"
(scores 7-10) [2] [1]. A reduction of 250% in the total MPN-SAF TSS is a significant indicator of
clinical improvement, as used in the Gandotinib trials [3].

The diagram below illustrates the workflow for administering the MPN-SAF TSS and interpreting its results

in a clinical trial setting.
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Administer MPN-SAF TSS Questionnaire

Patient Rates 10 Symptoms
(Scale 0-10)

Calculate Total Score
(Average of items x 10)

Establish Baseline Symptom Burden

Initiate Investigational Treatment

Assess MPN-SAF TSS at Scheduled Intervals

Change in MPN-SAF TSS 250%7?

Yes

Primary Endpoint Met
(Symptom Improvement)
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Gandotinib Trial Design and Key Findings

The following table details the design of the key Gandotinib clinical trial and its central findings regarding

efficacy and safety.

Aspect

Details

Study Identifier

Study Phase &
Design

Patient Population

Dosing Regimen

Primary Efficacy
Endpoint

Key Secondary
Endpoints

Key Symptom
Efficacy

Key Safety
Findings

NCT01134120 [3]

Phase 1 (dose-escalation) and Phase 2 (single-arm, outpatient) [4] [3].

Adults with JAK2 V617F-positive Primary Myelofibrosis (PMF), Polycythemia

Vera (PV), or Essential Thrombocythemia (ET) [4] [3].

120 mg, administered orally once daily [4].

Overall Response Rate (ORR), defined per disease-specific criteria [4].

>50% reduction in spleen length (palpable); 250% reduction in MPN-SAF TSS;

safety and tolerability [3].

52% (11/21) of evaluable patients on 2120 mg achieved a =50% reduction in
MPN-SAF TSS at 12 weeks [3].

Most frequent any-grade TEAES: diarrhea (55.3%) and nausea (42.1%), mostly
Grade 1. Most frequent Grade 3/4 TEAE: anemia (11.6%) [4] [3].

Application Notes for Drug Development Professionals

e Patient Population Selection: The efficacy of Gandotinib is highly dependent on the JAK2 V617F
mutation status [4]. Clinical trials should stratify patients by this mutation and by MPN subtype (PV,
ET, MF) for a clear interpretation of efficacy signals.

© 2026 Smolecule. All rights reserved.

4/6 Tech Support


https://www.smolecule.com/products/s548077?utm_src=pdf-body-img
https://www.smolecule.com/products/s548077?utm_src=pdf-body
https://www.smolecule.com/products/s548077?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://pubmed.ncbi.nlm.nih.gov/28934680/
https://www.smolecule.com/products/s548077?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://www.smolecule.com/products/s548077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

¢ Endpoint Selection: The MPN-SAF TSS is a robust tool for capturing patient-reported benefits
beyond traditional hematological responses. A 250% reduction in the total score is a clinically
meaningful benchmark for evaluating symptomatic improvement in MF trials [3].

¢ Safety Monitoring: Protocol should include close monitoring of renal function parameters (e.g., blood
creatinine) and serum uric acid levels, as these were identified as dose-limiting toxicities during the
phase 1 study [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Myeloproliferative Neoplasm (MPN) Symptom Assessment ... [pmc.ncbi.nim.nih.gov]

2. MPN Total Symptom Score (MPN-SAF TSS) [thehematologist.org]

3. Aphase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pubmed.ncbi.nim.nih.gov]
4. Phase 2 study of gandotinib (LY2784544) in patients with ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Gandotinib clinical trial endpoints MPN-SAF TSS]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b54807 7#gandotinib-clinical-

trial-endpoints-mpn-saf-tss]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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